6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex heterocyclic molecule with multiple pharmacophoric elements:
- Quinazolin-8-one core: A bicyclic system known for diverse biological activities, including enzyme inhibition and anticonvulsant effects .
- [1,3]Dioxolo[4,5-g]quinazolin-8-one fusion: A methylenedioxy group that enhances metabolic stability and modulates solubility .
- Sulfanyl-linked 3-(4-bromophenyl)-1,2,4-oxadiazole: The oxadiazole ring is a bioisostere for ester or amide groups, while the 4-bromophenyl moiety may enhance hydrophobic interactions in binding pockets .
Synthetic routes for analogous compounds (e.g., quinazolinones and oxadiazoles) often involve cyclocondensation, halogenation, and cross-coupling reactions .
Properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O4S/c22-12-3-1-11(2-4-12)19-24-18(30-25-19)9-31-21-23-15-8-17-16(28-10-29-17)7-14(15)20(27)26(21)13-5-6-13/h1-4,7-8,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRQHKYQZMSSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting with the preparation of the oxadiazole ring and the dioxoloquinazolinone core. The bromophenyl group is introduced through a bromination reaction, and the final compound is obtained by coupling these intermediates under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position .
Scientific Research Applications
6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6o)
- Core Structure: Benzoxazole-triazole hybrid vs. quinazolinone-dioxolo core.
- Substituents :
- 4-Bromophenyl (shared with target compound).
- 4-Methylphenyl and triazole-thione (distinct from target’s oxadiazole-sulfanyl).
- Physicochemical Properties: IR: C=S (1244 cm⁻¹) vs. target’s C=O (quinazolinone, ~1683 cm⁻¹) . LogP: Higher lipophilicity due to methylphenyl vs. target’s cyclopropyl and dioxolo groups.
- Bioactivity : Anticonvulsant activity (MES model), suggesting CNS applicability .
4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1d)
- Core Structure: Quinazolinone with ethenyl-sulfonamide vs. target’s oxadiazole-sulfanyl.
- Substituents: Shared 4-bromophenyl and quinazolinone. Sulfonamide group (polar) vs. oxadiazole (less polar).
- Physicochemical Properties :
- Bioactivity : Likely targets carbonic anhydrase or tyrosine kinases due to sulfonamide .
Triazino-Indol Derivatives (e.g., Compound 41)
- Core Structure: Triazino-indol vs. quinazolinone-dioxolo.
- Substituents :
- 4-Bromophenyl (shared).
- Indole and triazine rings (electron-rich vs. target’s oxadiazole).
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Bioactivity | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Quinazolinone-dioxolo | Cyclopropyl, oxadiazole-sulfanyl | Hypothesized CNS/kinase | C=O (1683 cm⁻¹), C-Br (533 cm⁻¹) |
| 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-... | Benzoxazole-triazole | Methylphenyl, triazole-thione | Anticonvulsant | C=S (1244 cm⁻¹), C-Br (533 cm⁻¹) |
| 4-[(E)-2-{3-(4-Bromophenyl)-4-oxo...}ethenyl]... | Quinazolinone | Ethenyl-sulfonamide | Carbonic anhydrase inhibition | SO₂ (1338 cm⁻¹), C=O (1683 cm⁻¹) |
| Triazino-Indol (Compound 41) | Triazino-indol | Indole, triazine | Antimicrobial (predicted) | C=N (1600 cm⁻¹), C-Br (533 cm⁻¹) |
Key Research Findings and Implications
Role of 4-Bromophenyl Group : Present in all compared compounds, this group enhances hydrophobic binding and electron-withdrawing effects, critical for target engagement .
Heterocyclic Cores Dictate Bioactivity: Quinazolinones (target and Compound 1d) favor enzyme inhibition . Benzoxazole-triazole (Compound 6o) and triazino-indol (Compound 41) align with CNS or antimicrobial activity .
Functional Group Trade-offs :
Biological Activity
The compound 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement combining a bromophenyl group , an oxadiazole ring , and a dioxoloquinazolinone core . This structural diversity contributes to its potential bioactivity.
| Property | Details |
|---|---|
| IUPAC Name | 6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Molecular Formula | C21H15BrN4O4S |
| Molecular Weight | 444.33 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known for its diverse therapeutic properties:
- Enzyme Inhibition : The compound may inhibit enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which are crucial in various cellular processes including cancer progression and metabolic regulation .
- Receptor Modulation : It may also interact with receptors involved in signaling pathways related to inflammation and cancer .
Biological Activities
Research indicates that compounds containing the oxadiazole structure exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others .
- Anti-inflammatory Effects : Compounds similar to the one studied have demonstrated potential anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties : The presence of the oxadiazole ring enhances antimicrobial activity against both bacterial and fungal strains .
Case Studies
Several studies highlight the biological relevance of similar compounds:
- A study published in PMC demonstrated that 1,2,4-oxadiazole derivatives showed significant cytotoxicity against tumor cell lines and were effective against various microbial pathogens .
- Another review emphasized the anticancer properties of oxadiazole derivatives targeting critical enzymes involved in tumor growth and metastasis .
Research Findings
Recent research has focused on synthesizing new derivatives based on the oxadiazole framework to enhance their biological activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
